molecular formula C24H21FN2O3S B12044651 ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-69-8

ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12044651
CAS No.: 624726-69-8
M. Wt: 436.5 g/mol
InChI Key: ANWMHAXVGHCKOG-CPNJWEJPSA-N
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Description

Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and ethyl acetoacetate. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine under reflux conditions.

    Cyclization reactions: Involving heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: Potential use as a pharmaceutical agent for treating diseases.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different heterocyclic cores.

Uniqueness

Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

624726-69-8

Molecular Formula

C24H21FN2O3S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21FN2O3S/c1-4-30-23(29)20-15(3)26-24-27(21(20)17-9-5-14(2)6-10-17)22(28)19(31-24)13-16-7-11-18(25)12-8-16/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

ANWMHAXVGHCKOG-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)F)S2)C

Origin of Product

United States

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